4-{[(6-Aminopyrido[2,3-b]pyrazin-8-yl)amino]methyl}benzenesulfonamide
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Overview
Description
4-{[(6-Aminopyrido[2,3-b]pyrazin-8-yl)amino]methyl}benzenesulfonamide is a chemical compound known for its complex structure and potential applications in various scientific fields. This compound features a benzenesulfonamide group linked to a pyrido[2,3-b]pyrazine moiety through an aminomethyl bridge.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(6-Aminopyrido[2,3-b]pyrazin-8-yl)amino]methyl}benzenesulfonamide typically involves multi-step organic synthesis techniquesCommon reagents used in these reactions include amines, sulfonyl chlorides, and various catalysts to facilitate the formation of the desired bonds .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
4-{[(6-Aminopyrido[2,3-b]pyrazin-8-yl)amino]methyl}benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can result in various derivatives with modified functional groups .
Scientific Research Applications
4-{[(6-Aminopyrido[2,3-b]pyrazin-8-yl)amino]methyl}benzenesulfonamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a biochemical probe to study enzyme activity and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-cancer, anti-inflammatory, and antimicrobial activities.
Mechanism of Action
The mechanism of action of 4-{[(6-Aminopyrido[2,3-b]pyrazin-8-yl)amino]methyl}benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to various biological effects, including inhibition of cell proliferation, reduction of inflammation, or disruption of microbial growth .
Comparison with Similar Compounds
Similar Compounds
4-{[(6-Aminopyrido[2,3-b]pyrazin-8-yl)amino]methyl}benzenesulfonamide analogs: Compounds with similar structures but different substituents on the benzenesulfonamide or pyrido[2,3-b]pyrazine moieties.
Sulfonamide derivatives: Compounds containing the sulfonamide group, known for their diverse biological activities.
Pyrido[2,3-b]pyrazine derivatives: Compounds with the pyrido[2,3-b]pyrazine core, explored for their potential therapeutic properties.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and structural features. This combination allows for unique interactions with biological targets and provides a versatile platform for the development of new compounds with tailored properties .
Properties
CAS No. |
21271-87-4 |
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Molecular Formula |
C14H14N6O2S |
Molecular Weight |
330.37 g/mol |
IUPAC Name |
4-[[(6-aminopyrido[2,3-b]pyrazin-8-yl)amino]methyl]benzenesulfonamide |
InChI |
InChI=1S/C14H14N6O2S/c15-12-7-11(13-14(20-12)18-6-5-17-13)19-8-9-1-3-10(4-2-9)23(16,21)22/h1-7H,8H2,(H2,16,21,22)(H3,15,18,19,20) |
InChI Key |
UPJXSIHACPCBRR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CNC2=CC(=NC3=NC=CN=C23)N)S(=O)(=O)N |
Origin of Product |
United States |
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